2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic compound that features a thiophene ring, a sulfonamide group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.
Dorzolamide: Contains a sulfonamide group and is used as a carbonic anhydrase inhibitor.
Uniqueness
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is unique due to its combination of a thiophene ring, a sulfonamide group, and a chlorinated aromatic ring, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S2/c1-21-13-5-4-11(9-12(13)16)24(19,20)17-10-14(22-7-6-18)15-3-2-8-23-15/h2-5,8-9,14,17-18H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWFKNRTQHDPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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